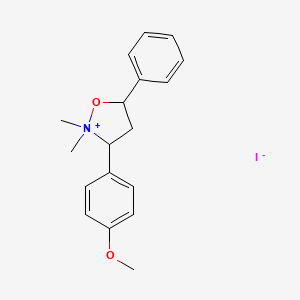
1,3-Cyclohexanedione, 2-(1-oxohexadecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclohexanedione, 2-(1-oxohexadecyl)-: is an organic compound that belongs to the family of cyclohexanediones It is characterized by a cyclohexane ring with two ketone groups at the 1 and 3 positions, and a long aliphatic chain with a ketone group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- typically involves the following steps:
-
Formation of 1,3-Cyclohexanedione: : This can be achieved by the semi-hydrogenation of resorcinol. The reaction is carried out in the presence of hydrogen gas and a suitable catalyst, such as palladium on carbon. [ \text{C}_6\text{H}_4(\text{OH})_2 + \text{H}_2 \rightarrow \text{C}_6\text{H}_8\text{O}_2 ]
-
Acylation Reaction: : The 1,3-Cyclohexanedione is then subjected to an acylation reaction with hexadecanoyl chloride in the presence of a base, such as pyridine, to form 1,3-Cyclohexanedione, 2-(1-oxohexadecyl)-. [ \text{C}6\text{H}8\text{O}2 + \text{C}{16}\text{H}{31}\text{COCl} \rightarrow \text{C}{22}\text{H}_{38}\text{O}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexanedione derivatives.
Applications De Recherche Scientifique
1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of enzymatic activity. The long aliphatic chain may also facilitate membrane interactions and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclohexanedione: The parent compound without the aliphatic chain.
2-Methyl-1,3-cyclohexanedione: A derivative with a methyl group at the 2 position.
2-Acetyl-1,3-cyclohexanedione: A derivative with an acetyl group at the 2 position.
Uniqueness
1,3-Cyclohexanedione, 2-(1-oxohexadecyl)- is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in non-polar solvents and may influence its biological activity and interactions.
Propriétés
Numéro CAS |
87944-76-1 |
|---|---|
Formule moléculaire |
C22H38O3 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
2-hexadecanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(23)22-20(24)17-15-18-21(22)25/h22H,2-18H2,1H3 |
Clé InChI |
LHLQVKHGDWJTGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)C1C(=O)CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


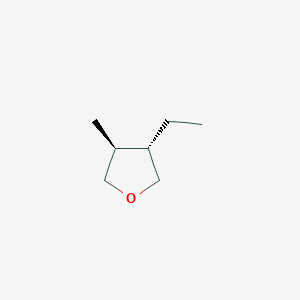
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
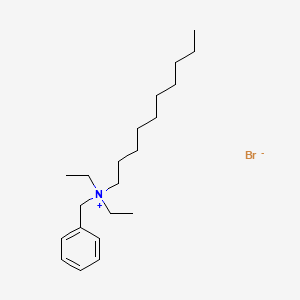



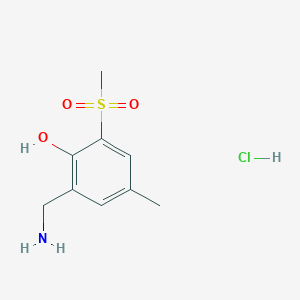
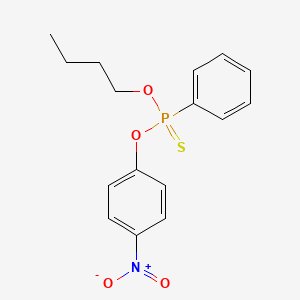
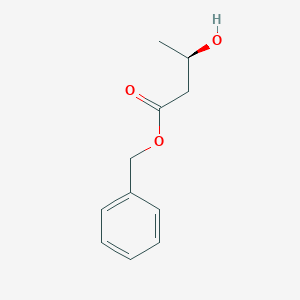
![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)
![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)

